molecular formula C21H16F3N3O5 B2824011 Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-81-6

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2824011
CAS No.: 338957-81-6
M. Wt: 447.37
InChI Key: FWWZRYBSBJSOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a triazine derivative featuring a 1,2,4-triazine core substituted at positions 3 and 5 with a 3-(trifluoromethyl)phenyl group and a 2-(methoxycarbonyl)phenoxy group, respectively. The ethyl ester at position 6 further modulates its physicochemical properties.

Properties

IUPAC Name

ethyl 5-(2-methoxycarbonylphenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O5/c1-3-31-20(29)16-18(32-15-10-5-4-9-14(15)19(28)30-2)25-17(27-26-16)12-7-6-8-13(11-12)21(22,23)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWZRYBSBJSOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Target compound : Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 5: 2-(methoxycarbonyl)phenoxy
3: 3-(trifluoromethyl)phenyl
C₂₂H₁₈F₃N₃O₅ High electron-withdrawing capacity; potential herbicide or pharmaceutical intermediate.
Ethyl 3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate (CAS 338965-81-4) 5: [3-(trifluoromethyl)phenyl]sulfanyl
3: 4-methylphenyl
C₂₀H₁₆F₃N₃O₂S Increased lipophilicity (sulfanyl group); possible enhanced membrane permeability.
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 5: phenylsulfanyl
3: 3-(trifluoromethyl)phenyl
C₁₉H₁₄F₃N₃O₂S Sulfur substitution may improve oxidative stability; agrochemical applications inferred.
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 6510-07-2) 5: 4-methylphenylsulfanyl
3: phenyl
C₁₉H₁₇N₃O₂S Simpler substituents; baseline triazine activity for pesticidal screening.
Triflusulfuron-methyl (herbicide) Triazine core with sulfonylurea substituents C₁₅H₁₆F₃N₅O₆S Commercial sulfonylurea herbicide; inhibits acetolactate synthase in plants.

Key Findings:

Substituent Effects on Bioactivity: The trifluoromethyl group at position 3 (common in the target compound and ) enhances electron-withdrawing effects, which may improve binding to enzymes like acetolactate synthase (ALS) in herbicides . Phenoxy vs. However, sulfanyl groups may enhance lipophilicity, favoring membrane penetration in pesticidal applications .

Structural Analogies to Commercial Herbicides: The triazine core aligns with herbicides like triflusulfuron-methyl , but the target compound’s unique substituents (methoxycarbonyl phenoxy) could alter its mode of action. For example, the methoxycarbonyl group might act as a metabolically labile ester, enabling controlled degradation .

Synthetic Flexibility: highlights analogs with morpholino or thienyl substituents, demonstrating the triazine scaffold’s adaptability. Morpholino groups (e.g., ethyl 5-(2,6-dimethylmorpholino)-3-phenyl-...) may improve aqueous solubility, while thienyl groups introduce aromatic heterocycles for targeted interactions .

Predicted Physicochemical Properties :

  • The target compound’s molecular weight (~477.4 g/mol) and polar groups suggest moderate solubility in organic solvents, aligning with agrochemical formulations. In contrast, sulfonylurea derivatives (e.g., triflusulfuron-methyl) prioritize water solubility for foliar absorption .

Q & A

How can researchers optimize the synthesis of Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate to improve yield and purity?

Basic Research Question
Methodological Answer:
The synthesis of this triazine derivative requires multi-step protocols involving nucleophilic substitution and esterification. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for triazine ring formation .
  • Catalysts : Use of triethylamine or acetic anhydride to stabilize intermediates during phenoxy-group coupling .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves impurities from trifluoromethylphenyl substituents .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, 80°C, 12h6585%
2Triethylamine, RT7292%

What structural features of this compound influence its binding affinity to biological targets (e.g., kinases or receptors)?

Advanced Research Question
Methodological Answer:
The trifluoromethylphenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, while the methoxycarbonylphenoxy group contributes to hydrogen bonding. To validate:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding domains .
  • Comparative SAR : Substitute trifluoromethyl with methyl or chloro groups (see table) to assess activity shifts .
    Key Findings :
  • 3-Trifluoromethylphenyl : Increases IC₅₀ by 3-fold compared to 4-methylphenyl analogs .
  • Methoxycarbonylphenoxy : Stabilizes binding via ester carbonyl interactions .

How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

  • Metabolic profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) .
  • Pharmacokinetic studies : Measure plasma half-life in rodent models to correlate in vitro potency with bioavailability .
    Case Example :
    A 2024 study found 40% lower in vivo efficacy due to rapid hepatic clearance of the ethyl ester group. Mitigation involved prodrug strategies or co-administration with CYP450 inhibitors .

What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

Basic Research Question
Methodological Answer:

  • NMR spectroscopy : Track ester hydrolysis (disappearance of ethyl group signals at δ 1.2–1.4 ppm) .
  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    Data Table :
ConditionDegradation ProductsHalf-Life (Days)
pH 2.0Free carboxylic acid7
pH 7.4Minor hydrolysis28

How do electron-withdrawing substituents (e.g., trifluoromethyl) affect the compound’s reactivity in nucleophilic aromatic substitution reactions?

Advanced Research Question
Methodological Answer:
The trifluoromethyl group deactivates the triazine ring, reducing reactivity toward nucleophiles. To overcome this:

  • Microwave-assisted synthesis : Increases reaction rates by 50% at 120°C compared to conventional heating .
  • Leaving group optimization : Replace chloride with bromide to enhance displacement kinetics .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2B ).
  • Ventilation : Use fume hoods to avoid inhalation of aerosols; monitor airborne concentrations with OSHA-compliant sensors .
    Emergency Measures :
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What computational methods can predict the compound’s potential off-target interactions in drug discovery?

Advanced Research Question
Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify non-kinase targets .
  • Machine learning : Train models on PubChem BioAssay data to flag adenosine or GABA receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.